molecular formula C14H13F3N4O B2621417 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 383148-44-5

5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B2621417
CAS RN: 383148-44-5
M. Wt: 310.28
InChI Key: YJBTVPYTSFFOTG-UHFFFAOYSA-N
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Description

5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (known as MPTT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. MPTT is a triazine derivative that has a trifluoromethyl group and a morpholine ring attached to its structure. This compound has shown promising results in various scientific studies, and its synthesis and mechanism of action have been extensively investigated.

Mechanism of Action

The mechanism of action of MPTT is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. MPTT has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
MPTT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. MPTT has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTT is its easy synthesis and relatively low cost, making it an attractive compound for scientific research. However, one limitation of MPTT is its low solubility in water, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several potential future directions for research on MPTT. One area of interest is the development of MPTT as an anticancer agent, as it has shown promising results in preclinical studies. Another area of interest is the development of MPTT as an antimicrobial agent, as there is a growing need for new antibiotics due to the emergence of antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of MPTT and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of MPTT involves the reaction of 2-amino-4,5,6-trifluoropyrimidine with phenyl isocyanate and morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of MPTT. The synthesis method of MPTT is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

MPTT has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, MPTT has been investigated for its potential as an anticancer agent. Studies have shown that MPTT exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPTT has also been studied for its potential as an antimicrobial agent, as it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

4-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-13(21-6-8-22-9-7-21)18-12(20-19-11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBTVPYTSFFOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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